molecular formula C15H16N4O4S3 B11031682 5-(4,5-dimethyl-1H-pyrazol-3-yl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide

5-(4,5-dimethyl-1H-pyrazol-3-yl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide

Cat. No.: B11031682
M. Wt: 412.5 g/mol
InChI Key: NYXWVLMKEOGZDC-UHFFFAOYSA-N
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Description

N-[4-(AMINOSULFONYL)PHENYL]-5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)-2-THIOPHENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, a pyrazole ring, and a thiophene ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)-2-THIOPHENESULFONAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[4-(AMINOSULFONYL)PHENYL]-5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)-2-THIOPHENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-[4-(AMINOSULFONYL)PHENYL]-5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)-2-THIOPHENESULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase, leading to a decrease in the production of bicarbonate and protons. This inhibition can result in various physiological effects, including reduced inflammation and tumor growth . The pyrazole and thiophene rings may also contribute to the compound’s biological activity by interacting with other molecular targets, such as DNA or proteins involved in cell signaling pathways .

Comparison with Similar Compounds

N-[4-(AMINOSULFONYL)PHENYL]-5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)-2-THIOPHENESULFONAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[4-(AMINOSULFONYL)PHENYL]-5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)-2-THIOPHENESULFONAMIDE lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N4O4S3

Molecular Weight

412.5 g/mol

IUPAC Name

5-(4,5-dimethyl-1H-pyrazol-3-yl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C15H16N4O4S3/c1-9-10(2)17-18-15(9)13-7-8-14(24-13)26(22,23)19-11-3-5-12(6-4-11)25(16,20)21/h3-8,19H,1-2H3,(H,17,18)(H2,16,20,21)

InChI Key

NYXWVLMKEOGZDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C2=CC=C(S2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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